(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride
Overview
Description
“(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride” is a chemical compound with the CAS Number: 197892-69-6 . It has a molecular weight of 205.68 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H16ClNO2 . The InChI code for this compound is 1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+; . This indicates the structural arrangement of atoms in the molecule and the bonds between them.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 205.68 g/mol . The compound has two hydrogen bond donors and three hydrogen bond acceptors .Scientific Research Applications
Inhibition of Blood Platelet Aggregation
A derivative of this compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, was found to inhibit ADP-induced aggregation of blood platelets. This compound was selected from a series of synthesized ethanones and evaluated for its effects in vitro on human blood platelets (Grisar et al., 1976).
Antibacterial Activity
Piperidine derivatives have been synthesized and tested for their antibacterial activities. For example, 1-(4-(4-piperidin-1-yl)phenyl)ethanone and its condensation products exhibited significant antibacterial activity in various studies (Merugu, Ramesh, & Sreenivasulu, 2010), (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Nitrogen Heterocycles
The compound has been used in the asymmetric synthesis of unsaturated monocyclic and bicyclic nitrogen heterocycles, proving useful in the formation of unsaturated pyrrolidine and piperidine building blocks (Nomura & Richards, 2009).
Molecular Structure Analysis
The molecular structure of 4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized by single crystal X-ray diffraction and other techniques, demonstrating its conformational properties and hydrogen bonding characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis for Medicinal Chemistry
This compound is also used in the synthesis of various medicinal chemistry compounds. For example, it served as a starting material in the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting its versatility in drug development (Rui, 2010).
NMR Spectroscopy and Conformational Analysis
Derivatives of this compound have been synthesized and analyzed using 1H and 13C NMR spectroscopy, aiding in the understanding of their conformational properties and molecular interactions (Jin-hong, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
(E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHWBRYZUFZDY-FXRZFVDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C/C=C/C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741411 | |
Record name | (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221128-49-0, 197892-69-6 | |
Record name | (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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